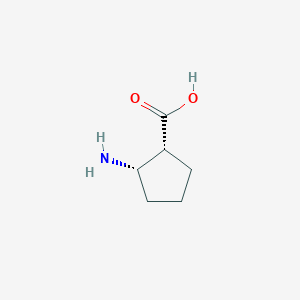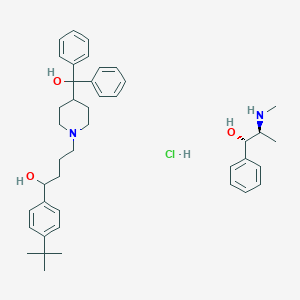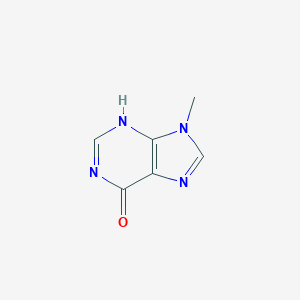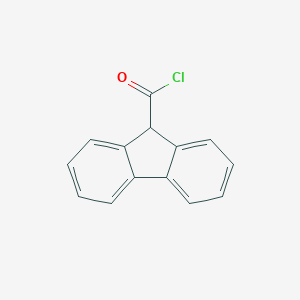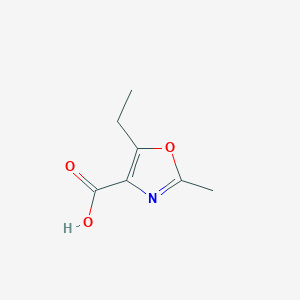
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid (EMCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCA is a carboxylic acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid is not fully understood. However, studies have suggested that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid may exert its biological activities through the inhibition of certain enzymes and pathways. For example, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In vivo studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a starting material for the synthesis of various heterocyclic compounds. However, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be sensitive to air and moisture, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the study of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to understand the mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid and its effects on various pathways and enzymes.
Synthesemethoden
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be synthesized through the reaction of ethyl acetoacetate with methyl isocyanate in the presence of a base catalyst. The reaction yields 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid as a white crystalline solid with a melting point of 128-130°C. The purity of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been evaluated for its anti-inflammatory, antitumor, and antimicrobial activities. In material science, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a starting material for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
113366-75-9 |
|---|---|
Produktname |
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)8-4(2)11-5/h3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
TZRPDSHXBMYJNA-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(O1)C)C(=O)O |
Kanonische SMILES |
CCC1=C(N=C(O1)C)C(=O)O |
Synonyme |
4-Oxazolecarboxylicacid,5-ethyl-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



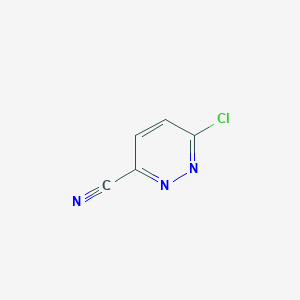
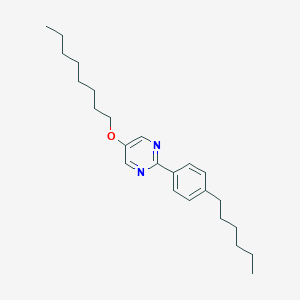
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)


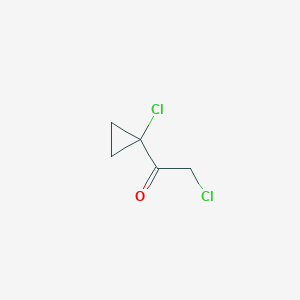

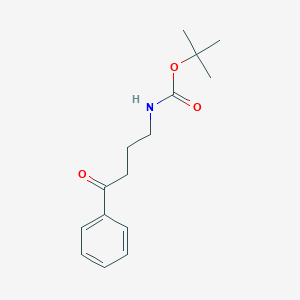

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
